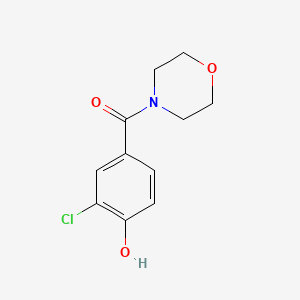
2-Chloro-4-(morpholine-4-carbonyl)phenol
Vue d'ensemble
Description
2-Chloro-4-(morpholine-4-carbonyl)phenol is a chemical compound with the molecular formula C11H12ClNO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-(morpholine-4-carbonyl)phenol is 241.67 .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4-(morpholine-4-carbonyl)phenol is 241.67 . Other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Molluscicidal Agent Synthesis
A derivative of 2-Chloro-4-(morpholine-4-carbonyl)phenol was synthesized and found to have good molluscicidal effects. This study demonstrates the compound's potential in controlling molluscan pests, crucial in agriculture and public health (Duan et al., 2014).
Role in Complex Nuclearity and Bio-relevant Catalytic Activities
Research on Schiff-base ligands, including a variant of 2-Chloro-4-(morpholine-4-carbonyl)phenol, showed that these compounds could produce zinc(II) complexes with significant bio-relevant catalytic activities. These activities include hydrolytic cleavage of phosphoester bonds, which could be essential in biological systems (Chakraborty et al., 2014).
Photoluminescence Properties
This compound, in its ligand form, was used to create zinc(II) complexes that exhibited unexpected structural features and photoluminescence properties. This research opens avenues for developing novel materials with specific optical properties (Chakraborty et al., 2014).
Gastrokinetic Agent Synthesis
A compound related to 2-Chloro-4-(morpholine-4-carbonyl)phenol demonstrated potent gastrokinetic activity, suggesting its potential use in treating gastrointestinal disorders (Kato et al., 1991).
Thermal Degradation of Oligomers
Studies on oligomers of a compound structurally similar to 2-Chloro-4-(morpholine-4-carbonyl)phenol revealed insights into the thermal degradation processes of such materials. This knowledge is vital for understanding the stability and decomposition patterns of these compounds (Doğan & Kaya, 2007).
Structural Studies of Dioxovanadium(V) Complexes
Research involving a variant of 2-Chloro-4-(morpholine-4-carbonyl)phenol led to the synthesis and characterization of dioxovanadium(V) complexes, contributing to our understanding of metal-organic chemistry and coordination compounds (Liu et al., 2011).
Propriétés
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-7-8(1-2-10(9)14)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHBIPJJYHKVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(morpholine-4-carbonyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)
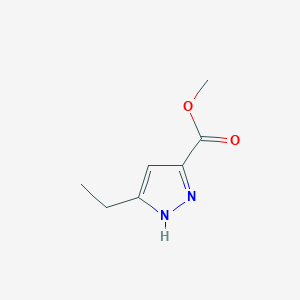
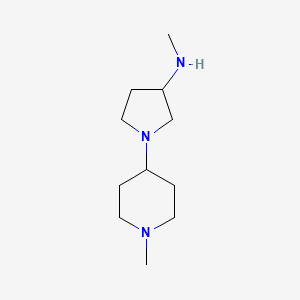
![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
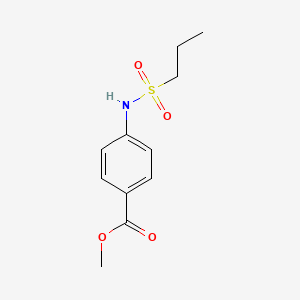
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
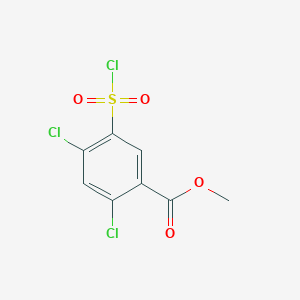
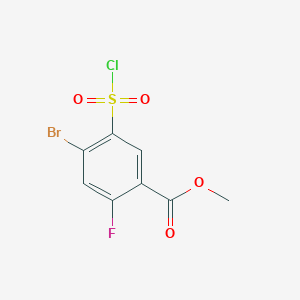
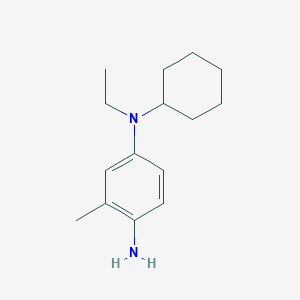
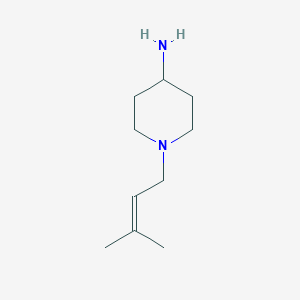
![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)